![molecular formula C16H15BrO3S2 B3036816 1-[(4-Bromophenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]acetone CAS No. 400081-07-4](/img/structure/B3036816.png)
1-[(4-Bromophenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]acetone
Overview
Description
1-[(4-Bromophenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]acetone is a chemical compound that belongs to the class of α-β unsaturated ketones. It is provided by Sigma-Aldrich as part of a collection of unique chemicals .
Molecular Structure Analysis
The empirical formula of this compound is C16H15BrO3S2 and it has a molecular weight of 399.3 g/mol. The SMILES string representation is CC(=O)CSc1ccc(Br)cc1 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. It is known that it has a molecular weight of 399.3 g/mol.Scientific Research Applications
Synthesis of Novel Compounds and Rings:
- A study by Kimbaris et al. (2004) explored the reaction of similar compounds to synthesize novel pyrrolo[1,2-a][3.1.6]benzothiadiazocine rings. This demonstrates the compound's potential in forming new chemical structures through Truce–Smiles type transformations (Kimbaris et al., 2004).
Formation of N-Sulfonylcarbamates:
- Rmedi et al. (2007) described the addition of similar bromo compounds to aroxy and alkoxysulfonyl isocyanates, leading to the formation of N-sulfonyl bromocarbamates. This process highlights its role in synthesizing polyfunctional oxazolidin-2-ones, useful in various chemical applications (Rmedi et al., 2007).
Microporous Organic-Inorganic Hybrids:
- Wang et al. (2003) discovered that reactions involving similar sulfonated compounds could produce microporous inorganic-organic hybrids. These materials have applications in separations, ion exchange, and catalysis due to their high surface areas and pore dimensions (Wang et al., 2003).
Synthesis of Sulfur-Containing Odorants:
- Research by Kotseridis et al. (2000) on the synthesis of sulfur-containing wine odorants involved similar sulfanyl compounds. These compounds are significant in the food and beverage industry for flavor and aroma profiling (Kotseridis et al., 2000).
Catalytic Oxidation of Sulfides:
- A study by Brinksma et al. (2001) used manganese complexes with ligands similar to 1-[(4-Bromophenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]acetone for the catalytic oxidation of sulfides to sulfoxides, demonstrating the compound's potential in oxidation processes (Brinksma et al., 2001).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-bromophenyl)sulfanyl-3-(4-methylphenyl)sulfonylpropan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3S2/c1-12-2-8-16(9-3-12)22(19,20)11-14(18)10-21-15-6-4-13(17)5-7-15/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQIIMZLQRIYRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)CSC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromophenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]acetone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.